REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][CH:9]([CH3:17])[C:10](=[O:16])[CH2:11][C:12]([O:14]C)=O.C(N)CN.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH3:17][CH:9]([CH3:8])[C:10](=[O:16])[CH2:11][C:12]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:14]
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Name
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|
Quantity
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2.6 L
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1.73 kg
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Type
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reactant
|
Smiles
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CC(C(CC(=O)OC)=O)C
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Name
|
|
Quantity
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72 g
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Type
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reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
|
0.49 kg
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The solution was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A three-necked, 12 L round bottom flask equipped with a mechanical stirrer
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Type
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DISTILLATION
|
Details
|
a thermometer, and set up for distillation
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
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DISTILLATION
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Details
|
distillation
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Type
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ADDITION
|
Details
|
a further 0.245 kg of aniline was charged and, at 40 minute intervals
|
Duration
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40 min
|
Type
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ADDITION
|
Details
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a further two portions of aniline (0.245 and 0.25 kg) were charged
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Type
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DISTILLATION
|
Details
|
Distillation
|
Type
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WAIT
|
Details
|
was continued for a further 1 to 5 hours until a total of 985 mL of solvent
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Duration
|
3 (± 2) h
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Type
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CUSTOM
|
Details
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was removed
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Type
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CUSTOM
|
Details
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a further 550 mL of solvent was removed by vacuum distillation (at approximately 85 mm Hg)
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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ADDITION
|
Details
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2 L of water was charged
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Type
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CUSTOM
|
Details
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to provide an oil
|
Type
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TEMPERATURE
|
Details
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The mixture was warmed to 40° C.
|
Type
|
CUSTOM
|
Details
|
Seven hundred milliliters of toluene/water mixture was removed by vacuum distillation (approximately 20 mm Hg)
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Type
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ADDITION
|
Details
|
Two liters of water were charged
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Type
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WAIT
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Details
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to stand for 10 days
|
Duration
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10 d
|
Type
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CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
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WASH
|
Details
|
washed with three portions of hexane
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)NC1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 kg | |
YIELD: CALCULATEDPERCENTYIELD | 157.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |